Oral Bioavailability Comparison: ZK824190 vs. Upamostat (WX-671) in Rat Models
ZK824190 demonstrates robust oral bioavailability (F=55%) in rats, a critical feature for in vivo MS studies. This contrasts sharply with Upamostat, a prodrug of WX-UK1, which requires hepatic conversion to its active metabolite and exhibits different bioavailability kinetics [1]. For researchers requiring consistent, predictable systemic exposure without the complexity of prodrug activation, ZK824190 offers a more direct pharmacokinetic profile.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | F = 55% |
| Comparator Or Baseline | Upamostat (prodrug of WX-UK1); bioavailability data not directly comparable due to prodrug activation requirements. |
| Quantified Difference | Not applicable; differentiation based on direct vs. prodrug administration. |
| Conditions | Rat experimental autoimmune encephalomyelitis (EAE) model, 2 mg/kg oral dose |
Why This Matters
Direct oral bioavailability simplifies dosing regimens and reduces inter-animal variability in preclinical studies compared to prodrugs requiring metabolic activation.
- [1] GLPBIO. ZK824190 hydrochloride product page noting Upamostat as a prodrug. View Source
